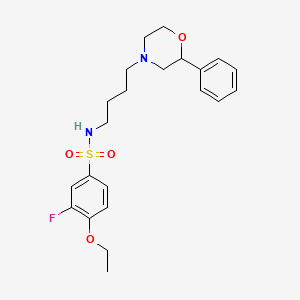

4-ethoxy-3-fluoro-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-ethoxy-3-fluoro-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in drug development. It belongs to the class of sulfonamide compounds and has been synthesized using various methods.

Wissenschaftliche Forschungsanwendungen

Vasospasm Treatment

- Application: Prevention of cerebral vasospasm following subarachnoid hemorrhage.

- Insight: Endothelin receptor antagonists, similar in structure to the compound , showed potential in reducing the magnitude of cerebral constriction in a rabbit model, indicating potential human applications (Zuccarello et al., 1996).

Fluorination Chemistry

- Application: Enantioselective fluorination processes.

- Insight: Derivatives of benzenesulfonamides have been used to improve the enantioselectivity in fluorination reactions, showcasing their utility in advanced organic synthesis (Yasui et al., 2011).

Crystal Structure Analysis

- Application: Investigation of crystal structures and their properties.

- Insight: Studies on various benzenesulfonamide derivatives, similar to the compound , reveal intricate details about molecular conformation and crystal packing, aiding in the understanding of molecular interactions (Rodrigues et al., 2015).

Cytotoxicity and Enzyme Inhibition

- Application: Development of potential anticancer agents and enzyme inhibitors.

- Insight: Certain benzenesulfonamide derivatives exhibit cytotoxic activities and can inhibit specific enzymes like carbonic anhydrase, which is significant in developing new therapeutic agents (Gul et al., 2016).

Endothelin Antagonism

- Application: Treatment of conditions related to endothelin-A receptor activity.

- Insight: Some biphenylsulfonamides show promise as selective endothelin-A antagonists, potentially useful for conditions like hypertension (Murugesan et al., 1998).

Kynurenine 3-Hydroxylase Inhibition

- Application: Neuroprotective agents.

- Insight: Certain N-phenylthiazolyl benzenesulfonamides inhibit kynurenine 3-hydroxylase, an enzyme involved in neurodegenerative processes, indicating their potential in treating related disorders (Röver et al., 1997).

Molecular Assembly

- Application: Understanding molecular assembly and interactions.

- Insight: The impact of methylene groups on the conformation and assembly of arylsulfonamide para-alkoxychalcone hybrids, related to the compound , has been explored, contributing to knowledge in supramolecular chemistry (de Castro et al., 2013).

Eigenschaften

IUPAC Name |

4-ethoxy-3-fluoro-N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FN2O4S/c1-2-28-21-11-10-19(16-20(21)23)30(26,27)24-12-6-7-13-25-14-15-29-22(17-25)18-8-4-3-5-9-18/h3-5,8-11,16,22,24H,2,6-7,12-15,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSQHCCAHNOKWIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2839216.png)

![Methyl 4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}carbonyl)piperazine-1-carboxylate](/img/structure/B2839220.png)

![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(3-ethoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2839229.png)

![[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl] 3-methoxybenzoate](/img/structure/B2839233.png)

![2-[(2-methylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2839235.png)